molecular formula C8H7NO4S B077129 N-HYDROXYMETHYLSACCHARIN CAS No. 13947-20-1

N-HYDROXYMETHYLSACCHARIN

Cat. No.: B077129
CAS No.: 13947-20-1
M. Wt: 213.21 g/mol
InChI Key: PZWPTWZDBJUEMM-UHFFFAOYSA-N
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Description

N-HYDROXYMETHYLSACCHARIN is a chemical compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a hydroxymethyl group attached to the benzisothiazole ring. Benzisothiazoles are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-HYDROXYMETHYLSACCHARIN can be achieved through various methods. One efficient approach involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions typically include the use of a copper catalyst, appropriate solvents, and controlled temperatures to achieve yields ranging from 30% to 89% .

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-HYDROXYMETHYLSACCHARIN undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

N-HYDROXYMETHYLSACCHARIN has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-HYDROXYMETHYLSACCHARIN involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the benzisothiazole ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

    1,2-Benzisothiazole 1,1-dioxide: This compound shares a similar core structure but lacks the hydroxymethyl group.

    Benzothiophene-1,1-dioxide: Another related compound with a thiophene ring instead of a benzisothiazole ring.

Uniqueness: The presence of the hydroxymethyl group in N-HYDROXYMETHYLSACCHARIN imparts unique chemical and biological properties, making it distinct from other benzisothiazole derivatives

Properties

IUPAC Name

2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWPTWZDBJUEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161055
Record name 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-20-1
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(hydroxymethyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13947-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC75595
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Record name 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Example 1, reaction of 18.3 g (0.1 mol) of saccharin with 70 ml of 37% formalin in ethanol afforded 3.58 g (70%) of 2-hydroxymethylsaccharin, 25 g (0.117 mol) of which was reacted with 63.3 g (0.234 mol) of phosphorus tribromide in diethyl ether to give 29.8 g (92%) of 2-bromomethylsaccharin, mp 155°-157° C.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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